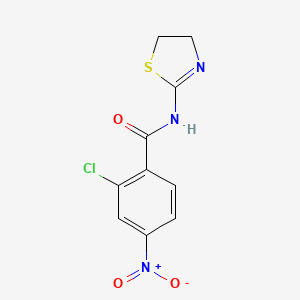
4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone is an organic compound belonging to the isoxazolone family This compound is characterized by its unique structure, which includes a methoxybenzylidene group and a nitrophenyl group attached to an isoxazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone typically involves the condensation of 4-methoxybenzaldehyde with 3-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the isoxazolone ring. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the condensation reaction.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of nitro-oxides and methoxy-oxides.
Reduction: Formation of 4-(4-methoxybenzylidene)-3-(3-aminophenyl)-5(4H)-isoxazolone.
Substitution: Halogenated derivatives and hydroxylated products.
Aplicaciones Científicas De Investigación
4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
- 4-(4-methoxybenzylidene)-3-(4-nitrophenyl)-5(4H)-isoxazolone
- 4-(4-methoxybenzylidene)-3-(2-nitrophenyl)-5(4H)-isoxazolone
Uniqueness
4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity
Propiedades
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-14-7-5-11(6-8-14)9-15-16(18-24-17(15)20)12-3-2-4-13(10-12)19(21)22/h2-10H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESZHUFFVMDKI-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N~2~-(2-MORPHOLINOETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)

![(2E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5739977.png)

![methyl 4-(5-{(E)-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)imino]methyl}furan-2-yl)benzoate](/img/structure/B5739989.png)
![N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide](/img/structure/B5739995.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B5739997.png)


![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5740018.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
